molecular formula C12H10 B1585291 1,2-Dihydrocyclobuta[a]naphthalene CAS No. 32277-35-3

1,2-Dihydrocyclobuta[a]naphthalene

Cat. No.: B1585291
CAS No.: 32277-35-3
M. Wt: 154.21 g/mol
InChI Key: MXVTXRCFKWSEAZ-UHFFFAOYSA-N
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Description

1,2-Dihydrocyclobuta[a]naphthalene is an organic compound that features a fused cyclobutene ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydrocyclobuta[a]naphthalene can be synthesized through a [2+2] cycloaddition reaction. One method involves the visible-light-mediated catalyst-free cycloaddition of 1,4-naphthoquinones with alkenes under mild conditions. This reaction typically uses acetonitrile as the solvent and blue LED light (460 nm) for irradiation over a period of 4 hours .

Industrial Production Methods

This includes the use of eco-friendly solvents and conditions that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrocyclobuta[a]naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dihydrocyclobuta[a]naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydrocyclobuta[a]naphthalene involves its interaction with molecular targets through its reactive cyclobutene ring. This interaction can lead to the formation of various intermediates that exert biological effects. For example, the compound can act as an inhibitor of specific enzymes or as an activator of certain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydrocyclobuta[a]naphthalene is unique due to its specific ring fusion and the resulting chemical reactivity. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and the exploration of new chemical reactions .

Properties

IUPAC Name

1,2-dihydrocyclobuta[a]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-2-4-11-9(3-1)5-6-10-7-8-12(10)11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVTXRCFKWSEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186025
Record name Cyclobuta(a)naphthalene, 1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32277-35-3
Record name Cyclobuta(a)naphthalene, 1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032277353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobuta(a)naphthalene, 1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydrocyclobuta[a]naphthalene
Reactant of Route 2
1,2-Dihydrocyclobuta[a]naphthalene
Reactant of Route 3
1,2-Dihydrocyclobuta[a]naphthalene
Reactant of Route 4
1,2-Dihydrocyclobuta[a]naphthalene
Reactant of Route 5
1,2-Dihydrocyclobuta[a]naphthalene
Reactant of Route 6
1,2-Dihydrocyclobuta[a]naphthalene

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